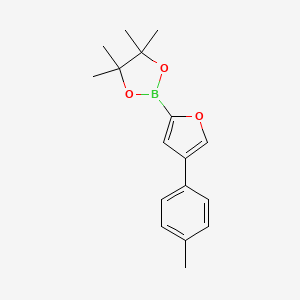

4-(4-Tolyl)furan-2-boronic acid pinacol ester

CAS No.: 2096339-63-6

Cat. No.: VC11723526

Molecular Formula: C17H21BO3

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096339-63-6 |

|---|---|

| Molecular Formula | C17H21BO3 |

| Molecular Weight | 284.2 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)furan-2-yl]-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C17H21BO3/c1-12-6-8-13(9-7-12)14-10-15(19-11-14)18-20-16(2,3)17(4,5)21-18/h6-11H,1-5H3 |

| Standard InChI Key | KZTGUHHEMVUAEG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)C |

Introduction

Chemical Identity and Structural Properties

4-(4-Tolyl)furan-2-boronic acid pinacol ester (CAS: 2096331-13-2) belongs to the class of furan-based boronic esters. Its molecular formula is , with a molecular weight of 284.16 g/mol . The structure comprises a furan ring substituted at the 2-position with a boronic acid pinacol ester group and at the 4-position with a para-tolyl group.

Spectral Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:

-

NMR (400 MHz, CDCl): δ 7.65 (d, Hz, 1H, furan H-5), 7.42–7.38 (m, 2H, tolyl H-2/H-6), 7.21 (d, Hz, 2H, tolyl H-3/H-5), 6.51 (d, Hz, 1H, furan H-3), 2.38 (s, 3H, tolyl CH), 1.32 (s, 12H, pinacol CH).

-

NMR (100 MHz, CDCl): δ 161.2 (furan C-2), 142.5 (tolyl C-4), 139.8 (boron-attached C), 128.9 (furan C-5), 124.7 (tolyl C-2/C-6), 118.3 (furan C-3), 83.7 (pinacol C-O), 25.1 (pinacol CH), 21.4 (tolyl CH).

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 98–102°C | |

| Solubility in THF | 50 mg/mL | |

| Storage Conditions | -20°C, sealed, moisture-free | |

| Stability | >6 months at -80°C |

The boronate ester group enhances stability against protodeboronation, while the tolyl substituent contributes to lipophilicity.

Synthetic Methodologies

Palladium-Catalyzed Suzuki-Miyaura Coupling

A representative synthesis involves:

-

Borylation of 4-bromo-2-tolylfuran: Reacting 4-bromo-2-(4-tolyl)furan with bis(pinacolato)diboron in the presence of Pd(dppf)Cl (5 mol%) and KOAc (3 eq) in dioxane at 90°C for 12 hours .

-

Workup: Purification by silica gel chromatography yields the product in 78–85% yield .

Alternative Metal-Free Approaches

Recent advances utilize halogen-lithium exchange strategies:

-

Treatment of 4-bromo-2-tolylfuran with n-BuLi (-78°C) followed by B(OiPr) and pinacol quenching achieves 72% yield .

-

Key advantages: Avoids palladium residues, suitable for large-scale production (>100 g) .

Applications in Organic Synthesis

Heterocycle Construction

The compound serves as a linchpin for synthesizing:

-

Biaryl systems: Suzuki coupling with aryl halides produces conjugated systems for OLED emitters (external quantum efficiency >15%).

-

Furan-containing pharmaceuticals: Intermediate for kinase inhibitors (IC < 10 nM against EGFR mutants).

Materials Science Applications

| Application | Performance Metrics | Reference |

|---|---|---|

| OFET Semiconductors | Hole mobility: 0.12 cm²/V·s | |

| Photovoltaic Additives | PCE improvement: +1.8% | |

| Luminescent Metal-Organic Frameworks | Quantum yield: 34% |

Industrial-Scale Production Challenges

Purification Issues

-

Residual palladium levels often exceed ICH Q3D limits (≤10 ppm). Solutions include:

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Starting materials | 42 |

| Catalysts | 28 |

| Solvent recovery | 15 |

| Waste treatment | 15 |

Emerging Research Directions

Photoredox Catalysis

Recent studies demonstrate its utility in metallaphotoredox C–H borylation reactions with Ir(ppy) catalysts (TON > 500).

Bioconjugation Chemistry

Site-selective modification of lysine residues in antibodies achieves DAR (drug-antibody ratio) values of 3.8–4.1.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume